Gartanin

Descripción general

Descripción

Gartanin es un compuesto natural de xantona que se encuentra en el pericarpio del fruto del mangostán (Garcinia mangostana). Es conocido por sus diversas actividades farmacológicas, incluyendo propiedades antioxidantes, antiinflamatorias y neuroprotectoras . This compound ha sido objeto de una investigación extensa debido a sus potenciales aplicaciones terapéuticas en varios campos.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Gartanin ejerce sus efectos a través de múltiples objetivos moleculares y vías. Se ha demostrado que activa la vía de señalización de la proteína quinasa activada por AMP (AMPK), que juega un papel crucial en la homeostasis energética celular . This compound también induce la expresión de la hemo oxigenasa-1 (HO-1), una enzima con propiedades antioxidantes, independientemente del factor nuclear derivado de eritroides 2-like 2 (Nrf2) . Además, this compound inhibe la actividad de enzimas como la α-amilasa, la α-glucosidasa y la lipasa pancreática, que están involucradas en el metabolismo de carbohidratos y lípidos .

Análisis Bioquímico

Biochemical Properties

Gartanin interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to effectively reduce glutamate-induced intracellular ROS generation and mitochondrial depolarization . This compound also induces HO-1 expression, independent of nuclear factor erythroid-derived 2-like 2 (Nrf2) . The inhibitory effects of this compound on glutamate-induced apoptosis were partially blocked by small interfering RNA-mediated knockdown of HO-1 .

Cellular Effects

This compound has shown to have protective effects on neurons against glutamate-induced cell death in HT22 cells . It prevents the detrimental effects of glutamate on cell survival . In addition, this compound has been found to suppress proliferation and inhibit migration in T98G glioma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been identified as a novel NEDDylation inhibitor, inducing Skp2 degradation, FBXW2 expression, and autophagy . It inhibits NEDD8 conjugations to both Cullin1 and Ubc12 in prostate cancer cell lines . This compound also down-regulates the protein expressions of CYP2C9 and CYP2D6 .

Temporal Effects in Laboratory Settings

This compound has shown to decrease viability and inhibit proliferation of prostate cancer cells in a dose-dependent manner over time . It induces apoptosis as evidenced by TUNEL staining, increased caspase-3 and Bax/Bcl-2 ratio .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively studied, it has been found that xanthones, including this compound, from Garcinia mangostana have shown reduction in neuronal inflammation in animal models .

Metabolic Pathways

This compound is metabolized via phase I and phase II metabolism (sulfation), as predicted by in silico and in vitro skin permeation strategies . Five CYP-catalysed metabolites and three glucuronosyltransferase (UGT)-catalysed metabolites were identified .

Transport and Distribution

This compound has been found to interact with bovine serum albumin (BSA), suggesting its potential for transport and distribution within cells and tissues . The interaction between this compound and BSA was found to be concentration-dependent, revealing changes in protein conformation and stability .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Gartanin puede ser extraído del pericarpio del mangostán utilizando varios métodos. Un método común implica el uso de disolventes eutécticos profundos (DES) combinados con extracción asistida por ultrasonidos. Las condiciones óptimas para este método incluyen una potencia ultrasónica de 500 W, un contenido de agua del 28%, una relación sólido-líquido de 1:18 g/mL, una temperatura de extracción de 55 °C y un tiempo de extracción de 73 minutos . Otro método implica el uso de cromatografía líquida de alta resolución (HPLC) para la separación y cuantificación de this compound del extracto de cáscara de mangostán .

Métodos de Producción Industrial: La producción industrial de this compound típicamente implica la extracción a gran escala del pericarpio del mangostán utilizando solventes como el etanol o el metanol. El extracto se purifica luego utilizando técnicas como la extracción en fase sólida (SPE) o el enriquecimiento con resinas macroporosas .

Análisis De Reacciones Químicas

Tipos de Reacciones: Gartanin experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que exhibe actividad antioxidante al eliminar radicales libres y reducir el estrés oxidativo .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la integridad del compuesto .

Productos Principales Formados: Los productos principales formados a partir de las reacciones que involucran this compound incluyen varios derivados oxidados y reducidos, que retienen la estructura central de xantona y exhiben actividades farmacológicas similares .

Comparación Con Compuestos Similares

Gartanin es estructuralmente similar a otras xantonas que se encuentran en el mangostán, como la α-mangostina y la γ-mangostina. Sin embargo, exhibe propiedades farmacológicas únicas que lo distinguen de estos compuestos:

Actividad Biológica

Gartanin, a naturally occurring xanthone derived from the mangosteen fruit (Garcinia mangostana), has gained attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antioxidant properties. This article explores the significant findings regarding the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is one of the key xanthones found in mangosteen, alongside α-mangostin. It has been shown to exhibit various therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities. The compound's structure allows it to interact with multiple cellular pathways, making it a promising candidate for further pharmacological studies.

This compound's anticancer properties have been primarily linked to its ability to induce autophagy and apoptosis in cancer cells. Research indicates that this compound inhibits growth in various cancer cell lines, including those derived from human urinary bladder cancer (T24 and RT4) by targeting the mTOR signaling pathway. The compound downregulates Bcl-2 expression and activates the p53 pathway, leading to apoptosis induction .

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| T24 (Bladder) | 12.3 | Induction of autophagy |

| RT4 (Bladder) | 15-20 | Inhibition of mTOR pathway |

| NCI-H187 (Lung) | Not specified | Anticancer activity against lung cancer |

2.2 Case Studies

In a study examining bladder cancer cell lines, this compound was found to significantly suppress the expression of p70S6 and 4E-BP1, proteins involved in cell growth regulation through the mTOR pathway . The results indicated that the growth inhibitory effects were more pronounced in cells with functional p53 or TSC1 genes.

3. Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX-1) activity and reduce prostaglandin E2 (PGE2) release in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

4. Antioxidant Activity

The antioxidant capacity of this compound has been documented through various assays that measure its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 100 μg/mL |

|---|---|

| This compound | 85 |

| α-Mangostin | 90 |

| Control (Vitamin C) | 95 |

5. Pharmacokinetics and Bioavailability

Research into the bioavailability of this compound indicates that its absorption can be enhanced when combined with other compounds like α-mangostin. This synergistic effect is attributed to modulation of efflux transporters that facilitate better cellular uptake .

6. Future Directions

Given its promising biological activities, further studies are warranted to explore:

- The full range of molecular targets affected by this compound.

- Its efficacy in clinical settings for various cancers.

- Optimal formulations to enhance its bioavailability and therapeutic potential.

Propiedades

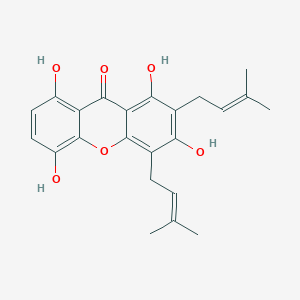

IUPAC Name |

1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXQLGQIDIPMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187024 | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33390-42-0 | |

| Record name | Gartanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.